![molecular formula C8H5N3 B1529227 3-Etinil-imidazo[1,2-a]pirazina CAS No. 943320-47-6](/img/structure/B1529227.png)

3-Etinil-imidazo[1,2-a]pirazina

Descripción general

Descripción

3-Ethynyl-imidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethynyl-imidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-imidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica y Desarrollo de Fármacos

La 3-Etinil-imidazo[1,2-a]pirazina sirve como un andamiaje versátil en la síntesis orgánica y es fundamental en el desarrollo de fármacos . Su estructura es propicia para diversos métodos sintéticos, mejorando su reactividad y ampliando su actividad biológica. La adaptabilidad de este compuesto permite la creación de numerosos derivados con potenciales aplicaciones farmacológicas.

Ciencia de Materiales

En la ciencia de los materiales, la this compound se utiliza por sus propiedades únicas que contribuyen al desarrollo de nuevos materiales . Su estructura molecular se puede incorporar a los polímeros, mejorando su funcionalidad para aplicaciones específicas, como una mayor durabilidad o conductividad.

Farmacéuticos

Este compuesto ha mostrado promesa en la farmacología, particularmente debido a su analogía estructural con la purina, que está asociada con diversas actividades farmacológicas, como efectos antiinflamatorios, antihipertensivos, anticancerígenos y antimaláricos . Se está explorando su potencial para crear medicamentos más efectivos y específicos.

Dispositivos Optoelectrónicos

Las propiedades optoelectrónicas de los derivados de la this compound los hacen adecuados para su uso en células solares orgánicas, sensores químicos de fluorescencia y diodos emisores de luz orgánica (OLED) . Estas aplicaciones son cruciales para el avance de la tecnología en iluminación y pantallas de bajo consumo energético.

Sensores

Debido a sus propiedades fotofísicas, la this compound se está estudiando para su uso en sensores . La capacidad del compuesto para emitir luz al reaccionar con ciertas sustancias lo convierte en un excelente candidato para desarrollar sistemas de detección sensibles y específicos.

Fármacos Anticancerígenos

Los derivados de la imidazo[1,2-a]pirazina, incluida la this compound, se están investigando como agentes anticancerígenos covalentes . Su capacidad para actuar como inhibidores covalentes dirigidos los convierte en un área prometedora de investigación para el tratamiento de cánceres con mutaciones genéticas específicas.

Microscopía Confocal e Imagenología

Se informa que los derivados de este compuesto son útiles como emisores para microscopía confocal e imagenología . Se pueden utilizar para crear agentes de contraste que ayudan a visualizar las estructuras y procesos celulares con alta resolución.

Bioluminiscencia y Quimioluminiscencia

Las propiedades quimioluminiscentes y bioluminiscentes de la this compound la convierten en una herramienta valiosa en las técnicas de imagenología . Estas propiedades son particularmente útiles en el diagnóstico médico y la investigación, donde la visualización de los procesos biológicos es esencial.

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyrazines, the core structure of 3-ethynyl-imidazo[1,2-a]pyrazine, have been associated with kinase inhibition or anti-angiogenic properties .

Mode of Action

It is known that imidazo[1,2-a]pyrazines can interact with their targets through various mechanisms, potentially including direct binding or functionalization .

Biochemical Pathways

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could affect pathways related to cell signaling and angiogenesis.

Result of Action

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could have effects on cell signaling and angiogenesis.

Análisis Bioquímico

Biochemical Properties

3-Ethynyl-imidazo[1,2-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling events .

Cellular Effects

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, 3-Ethynyl-imidazo[1,2-A]pyrazine can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.

Molecular Mechanism

At the molecular level, 3-Ethynyl-imidazo[1,2-A]pyrazine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. For instance, the compound has been found to inhibit certain kinases, thereby blocking the phosphorylation of target proteins and disrupting signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynyl-imidazo[1,2-A]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynyl-imidazo[1,2-A]pyrazine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of 3-Ethynyl-imidazo[1,2-A]pyrazine.

Metabolic Pathways

3-Ethynyl-imidazo[1,2-A]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can influence cellular function .

Transport and Distribution

The transport and distribution of 3-Ethynyl-imidazo[1,2-A]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Ethynyl-imidazo[1,2-A]pyrazine may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-ethynylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBBCIBNZDXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

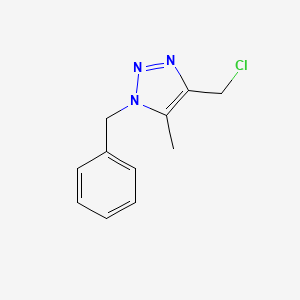

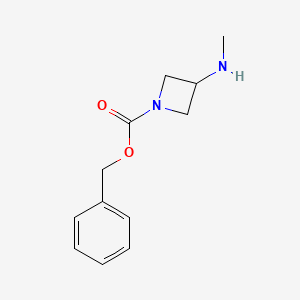

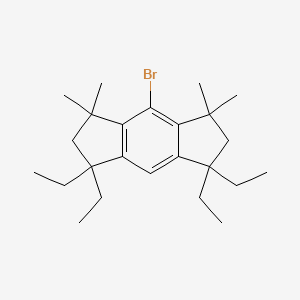

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)